3,4-bis(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. Phenylpyrazoles have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be achieved through various synthetic routes. One common method involves the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . This reaction can be performed using sodium acetate as a catalyst at room temperature, resulting in high to excellent yields . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, ethanol, and various arylaldehydes . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, derivatives of this compound have shown promising antioxidant and anticancer activities . These derivatives have been evaluated for their radical scavenging activity and cytotoxic properties against various human cell lines . In industry, the compound and its derivatives are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This dual mechanism of action contributes to the compound’s effectiveness in inhibiting tumor growth and inducing cancer cell death .
Comparison with Similar Compounds
Similar compounds to 3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other phenylpyrazoles and arylmethylene-bis-pyrazol-5-ols . These compounds share a similar pyrazole ring structure but may differ in their substituents and overall biological activities. The uniqueness of 3,4-BIS(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O3/c1-30-19-12-8-16(9-13-19)22-21-23(27-26-22)25(29)28(18-6-4-3-5-7-18)24(21)17-10-14-20(31-2)15-11-17/h3-15,24H,1-2H3,(H,26,27) |
InChI Key |
OVQYAMRKGIIDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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